molecular formula C11H12FNO4 B3102181 4-Fluoro-3-nitrophenyl pivalate CAS No. 1415564-98-5

4-Fluoro-3-nitrophenyl pivalate

Cat. No.: B3102181
CAS No.: 1415564-98-5
M. Wt: 241.22 g/mol
InChI Key: JZHPBVPEPYHRLD-UHFFFAOYSA-N
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Description

4-Fluoro-3-nitrophenyl pivalate is a nitroaromatic ester derivative characterized by a pivaloyl (2,2-dimethylpropanoyl) group attached to the hydroxyl group of 4-fluoro-3-nitrophenol. This compound is of interest in organic synthesis and pharmaceutical research due to the electron-withdrawing nitro and fluorine substituents, which influence its reactivity and stability.

Properties

IUPAC Name

(4-fluoro-3-nitrophenyl) 2,2-dimethylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO4/c1-11(2,3)10(14)17-7-4-5-8(12)9(6-7)13(15)16/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZHPBVPEPYHRLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=CC(=C(C=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801190961
Record name Propanoic acid, 2,2-dimethyl-, 4-fluoro-3-nitrophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801190961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415564-98-5
Record name Propanoic acid, 2,2-dimethyl-, 4-fluoro-3-nitrophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415564-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 2,2-dimethyl-, 4-fluoro-3-nitrophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801190961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-nitrophenyl pivalate typically involves the esterification of 4-fluoro-3-nitrophenol with pivaloyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: Several hours to overnight

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but may involve more efficient and scalable methods such as continuous flow synthesis. The use of automated reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-nitrophenyl pivalate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluoro group can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-fluoro-3-nitrophenol and pivalic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines, thiols, and alkoxides; conditions include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux.

    Reduction: Reagents such as hydrogen gas with palladium on carbon or sodium borohydride; conditions include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide); solvents like water or ethanol and temperatures ranging from room temperature to reflux.

Major Products

Scientific Research Applications

4-Fluoro-3-nitrophenyl pivalate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Fluoro-3-nitrophenyl pivalate involves its reactivity towards nucleophiles and reducing agents. The presence of the fluoro and nitro groups on the phenyl ring makes it a versatile compound for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-fluoro-3-nitrophenyl pivalate with analogous compounds, focusing on molecular features, physicochemical properties, and functional group implications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties Reference
This compound (hypothetical) C₁₃H₁₅FNO₄ ~267.26 (calculated) Pivalate ester, nitro, fluorine Expected high hydrolytic stability due to bulky pivaloyl group; moderate solubility in organic solvents. N/A
4-Fluoro-3-nitrophenyl isocyanate C₇H₃FN₂O₃ 182.11 Isocyanate, nitro, fluorine Reactive toward nucleophiles (e.g., amines, alcohols); used in polymer and urea synthesis. Gas-phase IR data available .
(4-Fluoro-3-nitrophenyl)acetic acid C₈H₆FNO₄ 199.14 Carboxylic acid, nitro, fluorine Predicted boiling point: 391.2±27.0°C; used as a precursor for esters and amides. High polarity limits organic solubility .
2-[(4-Bromophenyl)sulfanyl]-N-(4-fluoro-3-nitrophenyl)acetamide C₁₄H₁₀BrFN₂O₃S 385.21 Sulfanyl, acetamide, nitro, fluorine, bromine High molecular weight suggests lower volatility; bromine and sulfur may enhance biological activity (e.g., enzyme inhibition) .
1-(4-Fluoro-3-nitrophenyl)-4-methylpiperazine C₁₁H₁₃FN₄O₂ 239.25 Piperazine, nitro, fluorine Potential CNS applications due to piperazine moiety; discontinued commercial availability limits current research .

Key Research Findings and Functional Group Analysis

Reactivity Differences :

  • Pivalate vs. Isocyanate : The pivalate’s ester group confers hydrolytic stability, whereas the isocyanate () is highly reactive, forming ureas or carbamates. This makes the isocyanate more suitable for stepwise polymerizations .
  • Acetic Acid vs. Acetamide : The carboxylic acid () participates in acid-base reactions and esterifications, while the sulfanyl-acetamide () may exhibit thiol-mediated binding in biological systems .

Steric and Electronic Effects :

  • The bulky pivaloyl group in this compound likely reduces electrophilic aromatic substitution reactivity compared to smaller esters.
  • Fluorine’s electron-withdrawing effect enhances nitro group stability, a trend observed across all analogs .

Applications :

  • Pharmaceuticals : Piperazine derivatives () are explored for CNS drug candidates, though discontinuation of 1-(4-fluoro-3-nitrophenyl)-4-methylpiperazine highlights challenges in scalability or toxicity .
  • Material Science : Bromine and sulfur in the sulfanyl-acetamide () suggest utility in halogen-bonded crystals or heavy-atom-containing materials .

Biological Activity

4-Fluoro-3-nitrophenyl pivalate is a compound that has garnered attention due to its unique chemical structure and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, enzyme interactions, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a pivalate ester linked to a nitro-substituted phenyl ring with a fluorine atom. The presence of the fluorine substituent can significantly influence the compound's electronic properties, which in turn affects its biological interactions.

Enzyme Inhibition

Research has indicated that this compound exhibits competitive inhibition against certain enzymes, particularly aldehyde dehydrogenases. This inhibition suggests that the compound may have applications in biochemical research and drug development, particularly in metabolic pathways involving aldehydes.

Case Studies and Research Findings

  • Enzyme Interaction Studies :
    • A study demonstrated that 4-fluoro-3-nitrophenyl azide (a related compound) competitively inhibited monoamine oxidase (MAO) in rat brain cortex. This inhibition was characterized by specific Ki values, indicating a strong interaction with the enzyme . Such findings could imply similar interactions for this compound.
  • Antimicrobial Testing :
    • The antimicrobial efficacy of CFA against various strains of K. pneumoniae was assessed using checkerboard methods to determine synergistic effects with established antibiotics. The results indicated that while CFA alone showed high MIC values, its combination with other drugs could enhance antibacterial effectiveness .

Comparative Analysis with Similar Compounds

The following table summarizes some structural characteristics and biological activities of compounds related to this compound:

Compound NameStructure CharacteristicsBiological Activity
This compoundPivalate ester with fluorine and nitro groupsPotential enzyme inhibitor; antimicrobial
2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamideSimilar nitro-substituted structureAntimicrobial against K. pneumoniae
4-Nitrophenyl acetateAcetate group instead of pivalateVaries; less studied

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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